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Pharmacodynamics & Mechanism of Action

The table below summarizes the core pharmacodynamic properties of uprosertib.

Property Description

Mechanism of
Action

ATP-competitive, pan-AKT (AKT1/2/3) serine/threonine-protein kinase inhibitor
[1] [2] [3].

Primary Target RAC-gamma serine/threonine-protein kinase (AKT3), also inhibits AKT1 and
AKT2 [2].

Target Pathway PI3K/AKT/mTOR signaling pathway [1].

Biochemical
Consequence

Decreased phosphorylation of downstream AKT substrates (e.g., GSK3-β,

PRAS40), leading to reduced cell proliferation and increased apoptosis [3].

Drug Class Small molecule amide; antineoplastic agent [4] [2].
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A significant body of research has explored uprosertib's activity and identified a key mechanism of

resistance related to tumor metabolism.

Experimental Model: The findings on resistance come from in vitro studies using human colon cancer
cell lines (HCT116 and LS174T) cultured in Dulbecco’s Modified Eagle’s Medium (DMEM),

supplemented with glucose, glutamine, and fetal bovine serum [3].
Key Finding - Lactic Acidosis-Induced Resistance: Lactic acid, a common metabolite in the tumor

microenvironment, can induce resistance to uprosertib. In the presence of lactic acid (0-20 mM),
cancer cells showed increased survival and reduced apoptosis despite effective AKT pathway

inhibition by uprosertib [3].
Resistance Mechanism: Under lactic acidosis, cancer cells switch their metabolic strategy. They

import lactate via Monocarboxylate Transporters (MCTs) and use it as an alternative fuel for the
Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation (OXPHOS), bypassing the metabolic

blockade induced by AKT inhibition [3].
Reversing Resistance: Studies showed that this resistance could be overcome by:

Inhibiting lactate transport (using MCT inhibitors).
Inhibiting mitochondrial respiration (using OXPHOS inhibitors). Potentiating apoptosis in

combination with uprosertib under lactic acid conditions [3].

The diagram below illustrates this resistance pathway and the proposed strategy to counteract it.
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Clinical Development Status

According to the most recent data, uprosertib's clinical development has been largely discontinued across

multiple cancer types, including acute myeloid leukemia, melanoma, and triple-negative breast cancer, as of

Laekna Therapeutics' pipeline update in September 2025 [4]. A phase I trial combining uprosertib with the

MEK inhibitor trametinib reported poor tolerability and minimal clinical activity, leading to early

termination [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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